molecular formula C13H14IN3 B13628937 n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

Katalognummer: B13628937
Molekulargewicht: 339.17 g/mol
InChI-Schlüssel: QQARFOBCKWYUMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a chemical compound that features a cyclopropanamine moiety attached to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 4-iodo-1H-pyrazole, which can be synthesized by reacting hydrazine with an α-bromo ketone in the presence of a catalyst such as iodine . The resulting 4-iodo-1H-pyrazole is then coupled with a benzyl halide under basic conditions to form the intermediate benzyl-4-iodo-1H-pyrazole . Finally, this intermediate is reacted with cyclopropanamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodo-1H-pyrazole: Shares the pyrazole core but lacks the benzyl and cyclopropanamine groups.

    Benzyl-4-iodo-1H-pyrazole: Similar intermediate compound used in the synthesis of the target compound.

    Cyclopropanamine Derivatives: Compounds with similar cyclopropanamine moieties but different substituents.

Uniqueness

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to its combination of a cyclopropanamine moiety with a benzyl group substituted with a 4-iodo-1H-pyrazole. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C13H14IN3

Molekulargewicht

339.17 g/mol

IUPAC-Name

N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2

InChI-Schlüssel

QQARFOBCKWYUMO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.